3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H19N3/c1-18-15(11-14(17-18)13-7-8-13)16-10-9-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 |
InChI Key |
INMPTAQKTYAFTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Formation
A modified protocol from the synthesis of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one serves as the foundation:
-
Cyclocondensation: Methyl 3-cyclopropyl-3-oxopropionate reacts with methylhydrazine in acetic acid at 120°C to form 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
-
N-Alkylation: The primary amine is alkylated with 2-phenylethyl bromide using K2CO3 as a base in DMF at 80°C.
Optimization Data:
| Step | Reagent Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 1:1.2 (hydrazine:ketoester) | 120°C | 12 h | 85% |
| 2 | 1:1.5 (amine:alkyl bromide) | 80°C | 6 h | 73% |
Scalability Considerations
The use of inexpensive reagents and straightforward purification (trituration with ether/pentane) makes this method industrially viable. However, over-alkylation at the pyrazole’s 1-position necessitates careful stoichiometric control.
Direct N-Substitution via Primary Amine Coupling
One-Pot Assembly
A method inspired by the synthesis of N-alkyl pyrazoles enables direct incorporation of the phenethyl group:
-
Imine Formation: Phenethylamine reacts with 2,4-pentanedione in the presence of O-(4-nitrobenzoyl)hydroxylamine (NBAH) in DMF.
-
Cyclization: Heating at 85°C for 1.5 hours induces cyclization to form the pyrazole ring.
-
Cyclopropanation: A Simmons-Smith reaction introduces the cyclopropyl group using Zn(Cu) and CH2I2.
Critical Parameters:
-
NBAH acts as both an oxidizing agent and a nitrene source.
-
Cyclopropanation efficiency depends on steric hindrance from the pre-installed N-phenethyl group (yield: 58%).
Functional Group Compatibility
This approach tolerates electron-withdrawing and donating groups on the phenethyl aromatic ring, enabling derivative synthesis. However, the multi-step sequence reduces overall atom economy.
Selective 1,3-Substitution via Patent-Based Methodology
Regiocontrolled Synthesis
A patented method for 1,3-substituted pyrazoles achieves precise substitution patterns:
-
Hydrazone Formation: Cyclopropyl methyl ketone reacts with hydrazine hydrate to form a hydrazone intermediate.
-
Cyclization: Treatment with PCl5 in toluene at 110°C yields 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with 2-phenylethyl bromide introduces the N-phenethyl group.
Selectivity Data:
| Parameter | Value |
|---|---|
| 1,3:1,5 Isomer Ratio | >100:1 |
| Catalyst | Pd2(dba)3/Xantphos |
| Yield | 81% |
Industrial Relevance
The high regioselectivity and compatibility with continuous flow reactors make this method suitable for large-scale production.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Rh-Catalyzed Annulation | Excellent regiocontrol; minimal by-products | High catalyst cost; complex alkyne synthesis | 62–78% | Low |
| Hydrazine Cyclization + Alkylation | Cost-effective; high yields | Risk of over-alkylation | 73–85% | High |
| Direct N-Substitution | One-pot feasibility; derivative flexibility | Multi-step cyclopropanation | 58% | Moderate |
| Patent-Based 1,3-Substitution | Superior selectivity; industrial adaptability | Requires specialized catalysts | 81% | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Modifications and Substituent Effects
Substituents at the 1-Position
- 1-Methyl vs. 1-Phenylethyl: 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3, MW 201.27 g/mol) replaces the methyl group with a bulkier 1-phenylethyl substituent. This increases lipophilicity and may alter pharmacokinetics .
Substituents at the 3-Position
- Cyclopropyl vs. Methyl/Pyridinyl: N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () substitutes cyclopropyl with a pyridinyl group, introducing aromaticity and hydrogen-bonding capability. This modification is critical in thrombin inhibitors, where 3-position substituents directly influence inhibitory potency .
Substituents at the 5-Amine Position
- 2-Phenylethyl vs. Cyclopropylmethyl/Propyl: N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () uses a cyclopropylmethyl group, which balances steric bulk and lipophilicity. The target compound’s 2-phenylethyl group may enhance π-π stacking in receptor binding.
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Pyrazole Derivatives
Q & A
Q. What are the most reliable synthetic routes for 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with β-ketoesters or diketones, followed by functionalization. For example:
- Step 1 : Cyclocondensation of 3-cyclopropyl-1-methylpyrazole precursors with β-ketoesters under acidic conditions (e.g., acetic acid) to form the pyrazole core .
- Step 2 : Nucleophilic substitution of the 5-amino group with 2-phenylethylamine using coupling agents like EDCI/HOBt in DMF .
- Optimization : Yield improvements (≥75%) are achieved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:pyrazole). Catalysts such as triethylamine enhance substitution efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (cyclopropyl CH₂), δ 3.6 ppm (N-methyl), and δ 7.2–7.4 ppm (phenyl protons) confirm substituents. The pyrazole NH signal (δ 5.8–6.2 ppm) may split due to hydrogen bonding .
- ¹³C NMR : Cyclopropyl carbons appear at 8–12 ppm, while the pyrazole C-5 carbon (amine-bound) resonates near 150 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 256.3 (calculated for C₁₅H₁₈N₄). Fragmentation patterns include loss of the phenylethyl group (Δ m/z 105) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus (MIC ≤ 8 µg/mL) and E. coli (MIC ≤ 16 µg/mL) .
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme (IC₅₀) via ELISA, with comparisons to celecoxib .
- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (IC₅₀ > 50 µM desirable) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity and biological activity compared to other substituents?
- Methodological Answer : The cyclopropyl group enhances steric hindrance, reducing metabolic oxidation (CYP450) and improving pharmacokinetic stability. In SAR studies:
- Reactivity : Cyclopropyl-substituted pyrazoles show slower hydrolysis rates (t₁/₂ > 24 hrs in PBS pH 7.4) vs. methyl or ethyl analogs (t₁/₂ < 12 hrs) .
- Bioactivity : Cyclopropyl derivatives exhibit 3–5× higher affinity for serotonin receptors (5-HT₂A, Kᵢ = 12 nM) compared to non-cyclopropyl analogs .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., 5-HT₂A PDB: 6WGT). Key interactions:
- Pyrazole N-1 hydrogen bonds with Ser159.
- Cyclopropyl group engages in hydrophobic packing with Val156 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and pH effects. Systematic approaches:
- Solubility Profiling : Use shake-flask method across solvents (e.g., logP = 2.8 in octanol/water).
- pH-Solubility Relationship : At pH < 5, protonation of the amine group increases aqueous solubility (≥5 mg/mL) .
Q. What green chemistry approaches can minimize waste in its synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalyst Recycling : Recover triethylamine via distillation (≥90% recovery) .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, acetic acid, 80°C | 85 | |
| Amine Substitution | EDCI/HOBt, DMF, 60°C | 78 |
Table 2 : Comparative Bioactivity of Pyrazole Derivatives
| Substituent | 5-HT₂A Kᵢ (nM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| Cyclopropyl | 12 | 8 |
| Methyl | 45 | 32 |
| Ethyl | 58 | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
